4-(4,4-Dimethylcyclohexyl)cyclohexanone
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Overview
Description
4-(4,4-Dimethylcyclohexyl)cyclohexanone is an organic compound with the molecular formula C14H24O It is a ketone derivative characterized by the presence of two cyclohexane rings, one of which is substituted with two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Dimethylcyclohexyl)cyclohexanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4,4-dimethylcyclohexanone with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(4,4-Dimethylcyclohexyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and cyclohexane rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4-(4,4-Dimethylcyclohexyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparison with Similar Compounds
4,4-Dimethylcyclohexanone: A simpler ketone with a single cyclohexane ring.
Cyclohexanone: A basic ketone structure without methyl substitutions.
4-Methylcyclohexanone: A ketone with a single methyl group substitution.
Uniqueness: 4-(4,4-Dimethylcyclohexyl)cyclohexanone is unique due to its dual cyclohexane rings and specific methyl substitutions, which confer distinct chemical and physical properties. These structural features make it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C14H24O |
---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
4-(4,4-dimethylcyclohexyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H24O/c1-14(2)9-7-12(8-10-14)11-3-5-13(15)6-4-11/h11-12H,3-10H2,1-2H3 |
InChI Key |
UQKVSKOCLHURSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2CCC(=O)CC2)C |
Origin of Product |
United States |
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